molecular formula C7H14FN3O B12944945 2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide

2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide

Cat. No.: B12944945
M. Wt: 175.20 g/mol
InChI Key: JQEFOGNANCKCAZ-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide is a chemical compound that features a pyrrolidine ring substituted with a fluoromethyl group and an N-hydroxyacetimidamide moiety

Properties

Molecular Formula

C7H14FN3O

Molecular Weight

175.20 g/mol

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C7H14FN3O/c8-3-6-1-2-11(4-6)5-7(9)10-12/h6,12H,1-5H2,(H2,9,10)

InChI Key

JQEFOGNANCKCAZ-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC1CF)C/C(=N/O)/N

Canonical SMILES

C1CN(CC1CF)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide typically involves the formation of the pyrrolidine ring followed by the introduction of the fluoromethyl group and the N-hydroxyacetimidamide moiety. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide is unique due to the presence of both the fluoromethyl group and the N-hydroxyacetimidamide moiety. These functional groups confer distinct chemical and biological properties, making the compound valuable for specific applications .

Biological Activity

The compound 2-(3-(Fluoromethyl)pyrrolidin-1-yl)-N-hydroxyacetimidamide is a member of the hydroxyacetimidamide class, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12FN3OC_9H_{12}FN_3O. The structural features include:

  • A pyrrolidine ring , which contributes to its cyclic structure.
  • A fluoromethyl group that enhances lipophilicity and may influence pharmacokinetic properties.
  • An N-hydroxyacetimidamide functional group , known for its role in enzyme inhibition and potential therapeutic applications.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC9H12FN3OC_9H_{12}FN_3O
Functional GroupsHydroxyacetimidamide
Ring StructurePyrrolidine
SubstituentsFluoromethyl

Research suggests that compounds with structural similarities to this compound exhibit significant biological activities, particularly as enzyme inhibitors . The presence of the hydroxylamine group is critical for its interaction with various biological targets, including:

  • Histone deacetylases (HDACs) : Compounds in this class have shown potential as HDAC inhibitors, which are relevant in cancer therapy and neurodegenerative diseases.
  • Neuroprotective effects : Similar compounds have been observed to activate the AKT signaling pathway, promoting cell survival in neuronal cells.

Table 2: Biological Activities of Related Compounds

Compound NameBiological Activity
N-hydroxyacetimidamideAntimicrobial
3-Fluoromethylpyrrolidine derivativesNeuroprotective
Hydroxamic acid derivativesHDAC inhibition

Case Studies

  • Neuroprotection : A study demonstrated that related pyrrolidine derivatives could activate neuroprotective pathways in models of neurodegeneration. The activation of the AKT pathway was linked to reduced apoptosis in neuronal cells exposed to oxidative stress .
  • Antimicrobial Activity : Hydroxyacetimidamide derivatives have shown promising results against various bacterial strains, indicating their potential as antimicrobial agents. In vitro studies indicated a significant reduction in bacterial growth at low concentrations .
  • Cancer Research : Investigations into the role of hydroxamic acid derivatives have revealed their capacity to inhibit tumor growth in xenograft models through HDAC inhibition, suggesting that this compound may share similar properties .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Reaction of fluorinated pyrrolidine with hydroxyacetimidamide precursors.
  • Use of coupling agents to facilitate the formation of the desired amide bond.

Table 3: Synthesis Pathways

Synthetic RouteKey Reagents
Fluorination of pyrrolidineFluoromethylating agents
Coupling with hydroxyacetimidamideCoupling agents (e.g., EDC)

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